7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C10H13N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include additional techniques such as distillation and large-scale chromatography to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Theophylline: 1,3-dimethylxanthine, a compound with similar structure but different substituents.
Caffeine: 1,3,7-trimethylxanthine, another purine derivative with stimulant effects.
Aminophylline: A complex of theophylline and ethylenediamine, used in the treatment of respiratory diseases.
Uniqueness
7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its allyl and amino groups allow for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-amino-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXOTWWYHNILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354982 |
Source
|
Record name | BAS 02080951 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135574-30-0 |
Source
|
Record name | BAS 02080951 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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